An In-depth Technical Guide to Trans-Anethole-d3 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Trans-Anethole-d3 for Researchers and Drug Development Professionals
An Introduction to Trans-Anethole-d3: A Stable Isotope-Labeled Standard for Precise Bioanalysis
Trans-Anethole-d3 is the deuterated analog of trans-anethole, a naturally occurring phenylpropanoid widely used as a flavoring agent and a precursor in the synthesis of various compounds. In the scientific realm, particularly in drug discovery and development, Trans-Anethole-d3 serves as a crucial tool, primarily utilized as an internal standard for the highly accurate quantification of trans-anethole in complex biological matrices. Its application is rooted in the principles of isotope dilution mass spectrometry, where the stable isotope-labeled compound exhibits nearly identical chemical and physical properties to its non-labeled counterpart, ensuring co-elution during chromatography and similar ionization behavior in mass spectrometry. This minimizes variations in sample preparation and analysis, leading to more precise and reliable quantitative results.
The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group of the trans-anethole molecule provides a distinct mass shift, allowing for its differentiation from the endogenous analyte by mass spectrometry. This technical guide provides a comprehensive overview of Trans-Anethole-d3, including its chemical and physical properties, primary applications in metabolic studies and bioanalytical assays, and a detailed look into the metabolic fate of its parent compound, trans-anethole.
Core Properties of Trans-Anethole and its Deuterated Analog
A clear understanding of the physicochemical properties of both trans-anethole and its deuterated form is essential for their effective application in research. The following tables summarize key quantitative data for both compounds.
Table 1: Chemical and Physical Properties of Trans-Anethole-d3
| Property | Value | Source |
| IUPAC Name | 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene | PubChem[1] |
| Molecular Formula | C₁₀H₉D₃O | PubChem[1] |
| Molecular Weight | 151.23 g/mol | PubChem[1] |
| Exact Mass | 151.10764524 g/mol | PubChem[1] |
| Isotopic Purity | Typically ≥98% | General Vendor Information |
Table 2: Chemical and Physical Properties of Trans-Anethole
| Property | Value | Source |
| CAS Number | 4180-23-8 | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₂O | Sigma-Aldrich |
| Molecular Weight | 148.20 g/mol | Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid or solid | Thermo Fisher Scientific |
| Melting Point | 20-21 °C | Sigma-Aldrich |
| Boiling Point | 234-237 °C | Sigma-Aldrich |
| Density | 0.988 g/mL at 25 °C | Sigma-Aldrich |
| Purity | ≥98% to ≥99% | Thermo Fisher Scientific, Sigma-Aldrich |
Primary Applications in Research and Development
The primary utility of Trans-Anethole-d3 lies in its application as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
The use of a stable isotope-labeled internal standard like Trans-Anethole-d3 is considered the gold standard in bioanalysis. It effectively corrects for variability introduced during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as for fluctuations in instrument response.
Beyond its role as an internal standard, Trans-Anethole-d3 can also be employed as a tracer in metabolic studies to elucidate the metabolic pathways of trans-anethole. By administering the deuterated compound, researchers can track the appearance of deuterated metabolites, providing a clearer picture of the biotransformation processes without the interference of endogenous anethole.
Metabolic Pathways of Trans-Anethole
Understanding the metabolism of trans-anethole is crucial for interpreting pharmacokinetic data and for predicting potential drug-drug interactions. The metabolism of trans-anethole has been studied in various species, including rats and mice, and proceeds through three primary pathways:
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O-Demethylation: The removal of the methyl group from the methoxy moiety.
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Side-Chain Oxidation: Oxidation of the propenyl side chain.
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Epoxidation: Formation of an epoxide across the double bond of the propenyl side chain.
These initial transformations are followed by secondary metabolic reactions, including conjugation with glucuronic acid, sulfate, glycine, and glutathione, to facilitate excretion. The following diagram illustrates the major metabolic pathways of trans-anethole.
The Kinetic Isotope Effect: Impact of Deuteration on Metabolism
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when that hydrogen is replaced by deuterium.
In the context of trans-anethole, deuteration at the methoxy group (as in Trans-Anethole-d3) would be expected to slow down the O-demethylation pathway. This can potentially lead to a metabolic shift, favoring the other primary metabolic routes, namely side-chain oxidation and epoxidation. Such alterations in metabolism can influence the pharmacokinetic profile of the compound, potentially affecting its half-life, clearance, and the profile of its metabolites. However, the extent of the in vivo impact of deuteration depends on several factors, including the specific enzymes involved and the contribution of different metabolic pathways to the overall clearance of the drug.
Experimental Protocols: Quantification of Trans-Anethole in Human Plasma using LC-MS/MS
The following section outlines a general experimental protocol for the quantitative analysis of trans-anethole in human plasma using Trans-Anethole-d3 as an internal standard. This protocol is based on established principles of bioanalytical method development and validation.
1. Materials and Reagents
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Trans-Anethole (analytical standard)
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Trans-Anethole-d3 (internal standard)
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Human plasma (blank, from a certified vendor)
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Formic acid (LC-MS grade)
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Water (ultrapure)
2. Preparation of Standard and Internal Standard Solutions
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Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trans-anethole and Trans-Anethole-d3 in methanol.
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Working Standard Solutions: Serially dilute the trans-anethole primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
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Internal Standard Working Solution (100 ng/mL): Dilute the Trans-Anethole-d3 primary stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Trans-Anethole-d3).
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For calibration standards, spike 100 µL of blank plasma with 10 µL of the respective trans-anethole working standard solution and 10 µL of the internal standard working solution.
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Add 300 µL of ice-cold acetonitrile to each tube.
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Vortex for 1 minute to precipitate the proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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Trans-Anethole: Precursor ion (m/z) → Product ion (m/z)
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Trans-Anethole-d3: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z transitions need to be optimized for the instrument used. For trans-anethole, the precursor ion would be [M+H]⁺ at m/z 149.1, and for Trans-Anethole-d3, it would be [M+H]⁺ at m/z 152.1.)
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5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (lower limit of quantification), linearity, accuracy, precision, recovery, matrix effect, and stability.
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Conclusion
Trans-Anethole-d3 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of trans-anethole. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of bioanalytical methods, which are critical for pharmacokinetic and metabolic studies. A thorough understanding of the metabolism of trans-anethole and the principles of the kinetic isotope effect provides a deeper insight into the potential impact of deuteration on the compound's biological fate. The detailed experimental protocol outlined in this guide serves as a practical foundation for the development and validation of robust bioanalytical assays.
